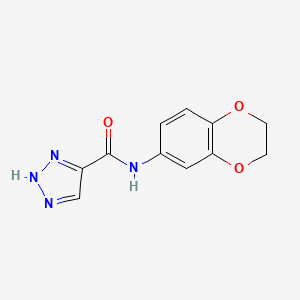
1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine” is a chemical compound that has been studied for its potential use in medical imaging . It is also known as [18F]DASA-23 .
Synthesis Analysis
The synthesis of [18F]DASA-23 involves the fluorination of 1-((2-fluoro-6-nitrophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine with K[18F]F/K2.2.2 in N,N-dimethylformamide at 110 °C for 20 minutes .Wissenschaftliche Forschungsanwendungen
Non-Invasive Measurement of Pyruvate Kinase M2 (PKM2)
This compound has been used in the development of [18 F]DASA-23 for the non-invasive measurement of PKM2, which is crucial in studying tumor glycolysis .
Aza-Michael Addition Reaction
It serves as a reagent to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction, which is a method used in organic synthesis .
Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives
The compound is utilized to prepare cyclic amine substituted Tröger’s base derivatives, which have potential applications in various fields including materials science and pharmaceuticals .
Synthesis of Functionalized Bis(mercaptoimidazolyl)borates
It is also involved in the synthesis of functionalized bis(mercaptoimidazolyl)borates by reacting with activated esters .
Wirkmechanismus
Target of Action
The primary target of 1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine is Pyruvate Kinase M2 (PKM2) . PKM2 is an enzyme that plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate .
Mode of Action
The compound interacts with PKM2, an enzyme that catalyzes the final step in glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate
Biochemical Pathways
The compound affects the glycolytic pathway by interacting with PKM2 . This interaction influences the conversion of PEP to pyruvate, a critical step in glycolysis
Pharmacokinetics
It is mentioned that the compound can passively cross the blood-brain barrier, followed by rapid clearance from the brain . This suggests that the compound has good bioavailability in the brain.
Result of Action
Given its interaction with pkm2, it can be inferred that the compound may influence cellular metabolism by modulating the glycolytic pathway .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-15-8-6-14(7-9-15)19-10-12-20(13-11-19)24(21,22)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCDNUZGYNONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)

amino}acetamide](/img/structure/B2894633.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)
